2-(Bromomethyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(Bromomethyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Key Compounds
2-(Bromomethyl)-2-methyl-1,3-dioxolane is a versatile intermediate in organic synthesis. It plays a crucial role in the synthesis of various brominated and vinyl compounds. For instance, it is used in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, essential compounds in synthetic chemistry (Mekonnen et al., 2009). Additionally, this compound is used in the preparation of 1-Bromo-3-buten-2-one, a compound with significant synthetic utility (Carlson et al., 2011).
Preparation of Methyl Vinyl Ketone Equivalents
The compound is also integral in preparing 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2- methyl-1,3-dioxolane, which are useful as methyl vinyl ketone equivalents (Petroski, 2002). These equivalents are valuable in various synthetic applications, showcasing the compound's versatility in organic chemistry.
Role in Heterocyclic System Synthesis
Furthermore, this compound is used in the synthesis of heterocyclic systems. For example, it is involved in the formation of 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a precursor for synthesizing various heterocyclic compounds (Bogolyubov et al., 2004). This highlights its importance in the field of heterocyclic chemistry, particularly in developing pharmacologically active compounds.
Production of Fuel Additives and Solvents
Interestingly, this compound is indirectly relevant in producing sustainable fuel additives and solvents. Its derivatives, such as 2,3-dioxolanes, are used in the production of high-octane gasoline and industrial solvents (Harvey et al., 2016). This application is crucial in the context of renewable energy and sustainable chemical practices.
Intermediate in Fungicide Synthesis
The compound also serves as an important intermediate in synthesizing fungicides, exemplified by its role in preparing 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of the fungicide difenoconazole (Wei-sheng, 2007). This application underscores its significance in agricultural chemistry.
Mechanism of Action
Target of Action
For instance, some brominated compounds are known to target the Cereblon E3 ligase
Mode of Action
For example, some brominated compounds can form cyclic halonium ion intermediates, which can further react with other molecules . The specific interaction of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with its targets would require further investigation.
Biochemical Pathways
For instance, some brominated compounds are involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by various factors, such as its chemical structure and the physiological conditions of the body
Result of Action
For example, some brominated compounds are known to cause DNA damage . The specific effects of this compound would require
Properties
IUPAC Name |
2-(bromomethyl)-2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSNESNVGBQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295120 | |
Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33278-96-5 | |
Record name | 33278-96-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-2-methyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with nucleophiles like indole and morpholine?
A1: The research demonstrates that this compound readily undergoes nucleophilic substitution reactions with both indole and morpholine. [] This reactivity stems from the presence of the bromine atom, which acts as a good leaving group.
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